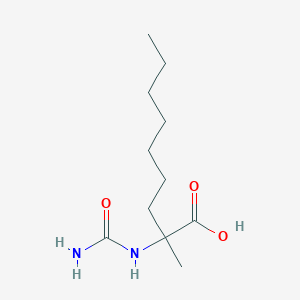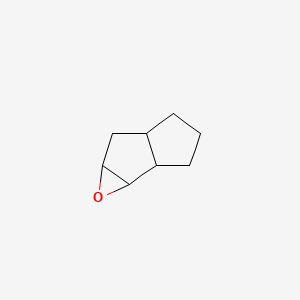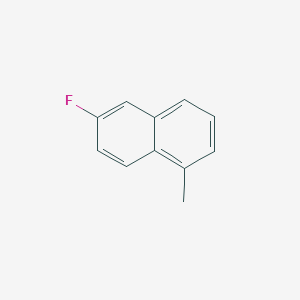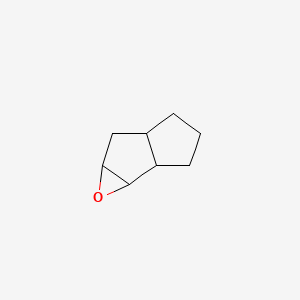
1,2-Epoxyoctahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxyoctahydropentalene is an organic compound with the molecular formula C8H12O It is a member of the epoxide family, characterized by a three-membered cyclic ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxyoctahydropentalene can be synthesized through several methods. One common approach involves the epoxidation of octahydropentalene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxyoctahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: It can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of trans-1,2-diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Epoxyoctahydropentalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Epoxyoctahydropentalene involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. These reactions can be catalyzed by acids or bases, and the resulting products can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxyhexahydroindene
- 1,2-Epoxycyclohexane
- 1,2-Epoxydecahydronaphthalene
Uniqueness
1,2-Epoxyoctahydropentalene is unique due to its specific ring structure and reactivity. Compared to similar compounds, it offers distinct chemical properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
55449-70-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-oxatricyclo[4.3.0.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |
InChI Key |
WMSIDAPKDOLAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3C(C2C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
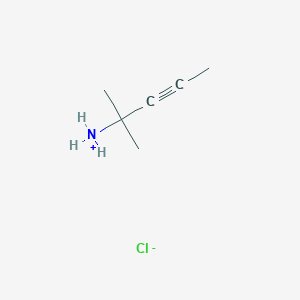
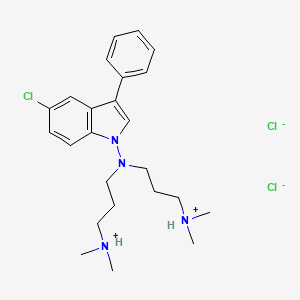
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
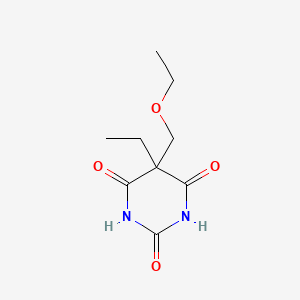
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
